molecular formula C12H7Br3O2 B13442030 4-bromo-2-(2,4-dibromophenoxy)-Phenol

4-bromo-2-(2,4-dibromophenoxy)-Phenol

Cat. No.: B13442030
M. Wt: 422.89 g/mol
InChI Key: IJILTEHAPUZZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(2,4-dibromophenoxy)-Phenol is an organic compound with the molecular formula C12H7Br3O2. This compound is characterized by the presence of bromine atoms attached to a phenol ring and a dibromophenoxy group. It is a halogenated phenol derivative, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,4-dibromophenoxy)-Phenol typically involves the bromination of 2-(2,4-dibromophenoxy)phenol. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid or dichloromethane and may require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2,4-dibromophenoxy)-Phenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-2-(2,4-dibromophenoxy)-Phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,4-dibromophenoxy)-Phenol involves its interaction with biological targets such as enzymes or receptors. The bromine atoms and phenol group can form hydrogen bonds and halogen bonds with target molecules, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2,4-dibromophenoxy)benzenamine
  • 4-bromo-2-(2,4-dibromophenoxy)benzaldehyde
  • 4-bromo-2-(2,4-dibromophenoxy)benzenecarbothioamide

Uniqueness

4-bromo-2-(2,4-dibromophenoxy)-Phenol is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7Br3O2

Molecular Weight

422.89 g/mol

IUPAC Name

4-bromo-2-(2,4-dibromophenoxy)phenol

InChI

InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H

InChI Key

IJILTEHAPUZZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.